The Discovery and Synthesis of NG-25: A Technical Guide to a Type II Kinase Inhibitor
The Discovery and Synthesis of NG-25: A Technical Guide to a Type II Kinase Inhibitor
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NG-25, a potent type II kinase inhibitor. NG-25 is a dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism of action, a detailed synthetic protocol, and methodologies for its biological characterization. We will explore the significance of type II kinase inhibition, the specific role of TAK1 in cellular signaling, and the potential therapeutic applications of NG-25 in oncology and inflammatory diseases.
Introduction: The Landscape of Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various malignancies. These inhibitors are broadly classified based on their binding mode to the kinase domain.
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Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif in the activation loop is in the "in" conformation ("DFG-in").
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Type II inhibitors , the focus of this guide, also bind to the ATP-binding pocket but extend into an adjacent hydrophobic pocket. This is only possible when the kinase is in an inactive state, characterized by the "DFG-out" conformation, where the phenylalanine and aspartate residues of the DFG motif have flipped their positions.[1][2][3][4] This unique binding mode often leads to higher selectivity compared to type I inhibitors.[2][3]
NG-25 is a prime example of a type II inhibitor, showcasing potent and dual inhibition of TAK1 and MAP4K2.[3] Its discovery has provided a valuable chemical probe to investigate the roles of these kinases in health and disease.
The Discovery of NG-25: A Tale of Rational Design and Kinome-Wide Screening
The discovery of NG-25 was the result of a systematic effort to identify novel type II kinase inhibitors. Researchers developed a pharmacophore model for type II inhibitors, which was then used to build a library of potential inhibitor compounds.[3] This library was subjected to kinome-wide selectivity profiling, a technique that assesses the binding of a compound against a large panel of kinases.
This screening led to the identification of a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines that demonstrated significant inhibitory activity against TAK1 and MAP4K2.[3] Further structure-activity relationship (SAR) studies on this scaffold led to the development of NG-25 (also referred to as compound 1 in the initial publication).[3][5]
Target Profile of NG-25
NG-25 exhibits potent inhibitory activity against its primary targets, TAK1 and MAP4K2, with additional off-target activity against other kinases.
| Kinase Target | IC50 (nM) |
| MAP4K2 | 21.7[1][6][7] |
| TAK1 | 149[1][6][7] |
| LYN | 12.9[1][8] |
| CSK | 56.4[1] |
| ABL | 75.2[1][8] |
| FER | 82.3[1] |
| SRC | 113[1] |
Table 1: Inhibitory activity of NG-25 against a panel of kinases.
Mechanism of Action: Stabilizing the DFG-Out Conformation of TAK1
The efficacy of NG-25 as a kinase inhibitor lies in its ability to bind to and stabilize the inactive "DFG-out" conformation of TAK1. This was confirmed by a 2.4 Å co-crystal structure of TAK1 in complex with NG-25.[3][4]
In the DFG-out conformation, the phenylalanine residue of the DFG motif moves into the ATP-binding site, while the aspartate residue flips outwards. This conformational change opens up an allosteric, hydrophobic pocket adjacent to the ATP-binding site.[1][2][3] NG-25 binds to this allosteric pocket, effectively locking the kinase in an inactive state and preventing it from binding ATP and phosphorylating its downstream substrates.
Caption: High-level synthetic workflow for NG-25.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid (Intermediate E)
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To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate B) and 3-hydroxy-4-methylbenzoic acid (Intermediate D) in an appropriate solvent such as DMF, add a base like potassium carbonate.
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Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
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After cooling, pour the reaction mixture into water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid.
Step 2: Synthesis of N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide (NG-25)
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Suspend 3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid (Intermediate E) and 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (Intermediate F) in a suitable solvent like DMF or DCM.
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Add a coupling agent such as HATU or EDC, along with a base like DIPEA.
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Stir the reaction mixture at room temperature for several hours to overnight.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the final product, NG-25.
Biological Evaluation of NG-25
The inhibitory activity of NG-25 against TAK1 can be assessed using a combination of biochemical and cell-based assays.
Biochemical Kinase Assay
This assay directly measures the ability of NG-25 to inhibit the enzymatic activity of purified TAK1.
Protocol: ADP-Glo™ Kinase Assay
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Reagent Preparation:
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Prepare a solution of recombinant human TAK1/TAB1 complex in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
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Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein) and ATP in kinase buffer.
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Prepare serial dilutions of NG-25 in DMSO.
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Assay Procedure:
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Add the TAK1/TAB1 enzyme solution to the wells of a 96-well plate.
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Add the serially diluted NG-25 or DMSO (as a control) to the wells.
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Initiate the kinase reaction by adding the substrate/ATP mixture.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.
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Data Analysis:
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Calculate the percent inhibition for each concentration of NG-25 relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the NG-25 concentration and fit the data to a dose-response curve to determine the IC50 value.
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Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Assays
Cell-based assays are crucial for determining the efficacy of NG-25 in a more physiologically relevant context.
Protocol: Western Blot Analysis of Downstream Signaling
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Cell Culture and Treatment:
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Culture a suitable cell line (e.g., a breast cancer cell line like MDA-MB-231) to 70-80% confluency.
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Pre-treat the cells with various concentrations of NG-25 for a specified time (e.g., 2 hours).
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Stimulate the cells with a TAK1 activator, such as TNF-α, for a short period (e.g., 15-30 minutes).
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Protein Extraction and Quantification:
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of the lysates using a BCA or similar assay.
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Western Blotting:
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and then probe with primary antibodies against phosphorylated forms of TAK1 downstream targets (e.g., phospho-IKK, phospho-p38) and total protein levels as loading controls.
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Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.
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Protocol: Cell Viability Assay
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Cell Seeding and Treatment:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with a range of NG-25 concentrations for a specified period (e.g., 48-72 hours).
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Viability Measurement:
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Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
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Data Analysis:
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Normalize the viability data to vehicle-treated control cells and calculate the percentage of cell viability.
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Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against NG-25 concentration.
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Therapeutic Potential and Future Directions
The inhibition of TAK1 by NG-25 has shown promise in preclinical studies, particularly in oncology. For instance, NG-25 has been shown to induce caspase-dependent apoptosis in KRAS-mutant colorectal cancer cells and enhance the cytotoxic effects of doxorubicin in breast cancer cells. T[2][7]hese findings suggest that TAK1 is a viable therapeutic target in certain cancers.
Future research will likely focus on:
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Optimizing the pharmacokinetic properties of NG-25 to improve its in vivo efficacy and safety profile.
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Investigating the efficacy of NG-25 in other disease models , such as inflammatory and autoimmune disorders where TAK1 signaling is implicated.
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Exploring combination therapies where NG-25 could synergize with other anti-cancer agents.
Conclusion
NG-25 is a significant discovery in the field of kinase inhibitors, representing a potent and selective tool for probing the function of TAK1 and MAP4K2. Its mechanism as a type II inhibitor highlights a successful strategy for achieving kinase selectivity. The synthetic route, while requiring multiple steps, is achievable with standard organic chemistry techniques. The biological evaluation methods outlined in this guide provide a robust framework for characterizing the activity of NG-25 and similar compounds. As our understanding of the intricate roles of TAK1 in disease pathogenesis continues to grow, inhibitors like NG-25 will undoubtedly play a crucial role in the development of novel therapeutic strategies.
References
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NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. PubMed. Available from: [Link]
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Tan L, et al. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). J Med Chem. 2015 Jan 8;58(1):183-96. Available from: [Link]
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Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases. Blood. 2010;115(21):4206-4216. Available from: [Link]
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4O91: Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1. RCSB PDB. Available from: [Link]
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